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Efficacy Data from Phase III Trials

The table below summarizes the primary efficacy outcomes from the core Phase III clinical trials of

etelcalcetide.

Trial Design &
Population

Treatment
Groups

Primary Endpoint(s) &
Results

Key Secondary Efficacy
Results

| Two placebo-controlled trials (26-week, double-blind) [1] [2] | • Etelcalcetide (n=509) • Placebo (n=514)

| • Proportion of patients with >30% PTH reduction from baseline:

Etelcalcetide: 78%
Placebo: Not specified, significantly lower (P < 0.001) [1] | • Proportion of patients with PTH ≤ 300
pg/mL:
Etelcalcetide: 53.4%
Placebo: 5.8% (P < 0.001) [1] • Significant reductions in serum phosphate and corrected calcium
versus placebo [1] | | Active-controlled trial (26-week, vs. cinacalcet) [2] | • Etelcalcetide (n=340) •
Cinacalcet (n=343) | • Mean PTH reduction: Etelcalcetide was non-inferior to cinacalcet [2]. | •

Similar reductions in corrected calcium and phosphate between groups [2]. | | Japanese Phase III
trial (12-week, double-blind, placebo-controlled) [3] | • Etelcalcetide (n=78) • Placebo (n=77) | •

Proportion of patients with PTH 60–240 pg/mL:
Etelcalcetide: 59.0%
Placebo: 1.3% (P < 0.001) [3] | • Proportion of patients with ≥30% PTH reduction:
Etelcalcetide: 76.9%
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Placebo: 5.2% (P < 0.001) [3] • Reductions in corrected calcium, phosphate, and FGF-23 [3] |

Detailed Experimental Methodology

To ensure the reliability and interpretability of the data above, here is a detailed look at the core experimental

protocols used in these trials.

Study Population: The trials enrolled adult patients with chronic kidney disease (CKD) on

hemodialysis three times per week, who had moderate to severe SHPT. Key inclusion criteria typically
required a predialysis intact PTH (iPTH) level > 400 pg/mL (or >500 pg/mL in the active-controlled

trial) and an albumin-corrected calcium (cCa) level ≥ 8.3 mg/dL [3] [2]. Patients with primary
hyperparathyroidism or a recent parathyroidectomy were excluded [3].

Drug Administration & Dosing:
Etelcalcetide was administered as an intravenous (IV) injection of 5 mg three times per
week (TIW) at the end of the hemodialysis session [3] [1].
The dose was titrated every 4 weeks based on PTH and calcium levels, with a maximum

allowed dose of 15 mg TIW [3] [1]. Dose was withheld for hypocalcemia (cCa < 7.5 mg/dL) or
symptomatic hypocalcemia [1].

In the active-controlled trial, the cinacalcet group received oral medication, starting at 30 mg
daily with titration up to 100 mg daily [2].

Concomitant Medications: Patients were allowed to continue stable doses of phosphate binders,
calcium supplements, and vitamin D sterols throughout the studies, which reflects real-world

clinical practice [3] [1].
Endpoint Assessment:

Primary Efficacy Endpoint: The primary goal in the placebo-controlled studies was the
proportion of patients achieving a significant PTH response, defined as either a >30%
reduction from baseline or a value within the target range of 60–240 pg/mL (in the Japanese
trial) by the end of the efficacy assessment period (typically Week 23-27) [3] [1].

Laboratory Measurements: Blood samples for PTH, corrected calcium, and phosphate
were collected predialysis at the start of the first dialysis session of the week. PTH was

measured using electrochemiluminescence immunoassays [3].

Safety and Tolerability Profile

The safety profile of etelcalcetide is characterized by its pharmacological action of reducing PTH and

calcium.
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Hypocalcemia: This is the most significant and common adverse reaction. In clinical trials,

asymptomatic reductions in serum calcium were frequently observed [2]. A large real-world
pharmacovigilance study confirmed hypocalcemia as the most frequently reported adverse event and

noted that the peak incidence for adverse events, including hypocalcemia, occurs within the first 30
days of treatment [4].

Gastrointestinal Events: Compared to the oral calcimimetic cinacalcet, which is associated with
significant gastrointestinal adverse effects like nausea and vomiting, etelcalcetide's IV administration
avoids the upper gastrointestinal tract and demonstrates a lower incidence of these events [3] [2].
Other Safety Signals: Real-world data has also associated etelcalcetide with cardiovascular

complications (e.g., heart failure) and infections (e.g., sepsis), particularly with long-term use (>360
days). Close monitoring throughout treatment is recommended [4].

Mechanism of Action Diagram

The following diagram illustrates the specific molecular mechanism of action of etelcalcetide, which

underpins its clinical efficacy.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0213774
https://pmc.ncbi.nlm.nih.gov/articles/PMC12231247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5837215/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0213774
https://pmc.ncbi.nlm.nih.gov/articles/PMC12231247/
https://www.smolecule.com/products/s527487?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parathyroid Chief Cell

Cell Membrane

Etelcalcetide

CaSR

  Binds & Activates

PTH Secretion

  Inhibits

PTH

Outcome

  Decreased Levels

PTH Vesicles

  Releases

Blood Calcium

  Binds

Click to download full resolution via product page

Key Conclusions for Professionals

For researchers and drug development professionals, the data supports several key conclusions:

Proven Efficacy: Etelcalcetide is highly effective in controlling PTH in hemodialysis patients with

SHPT, with a significant majority of patients achieving robust biochemical responses [3] [1].
Unique Administration Benefit: Its intravenous route of administration offers a distinct advantage by

improving adherence (as it is given at the end of each dialysis session) and avoiding the GI
tolerability issues associated with oral cinacalcet [3].

Manageable Safety: The primary risk of hypocalcemia is predictable and manageable with protocol-
mandated monitoring and dose adjustment [1]. Real-world evidence continues to inform its long-
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term safety profile [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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